molecular formula C17H20N2O5S2 B3491104 {4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE

{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE

Cat. No.: B3491104
M. Wt: 396.5 g/mol
InChI Key: VVXFVQXWXDVKFB-UHFFFAOYSA-N
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Description

{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 2-thienylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-(3,4-dimethoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 2-thienylmethanone under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the thienyl ring, leading to different reduced products.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to therapeutic effects. Research is ongoing to explore its potential as an anticancer, antibacterial, or antifungal agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thienyl groups can participate in binding interactions, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}(2-thienyl)methanone
  • {4-[(3,4-Dimethoxyphenyl)sulfonyl]-1-piperazinyl}(3-pyridinyl)methanone
  • {4-[(3,4-Dimethoxyphenyl)sulfonyl]-1-piperazinyl}[(2S)-tetrahydro-2-furanyl]methanone

Uniqueness

{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and thienyl groups allows for diverse interactions and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-14-6-5-13(12-15(14)24-2)26(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFVQXWXDVKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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